![molecular formula C12H16N2O3S2 B2955852 8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351619-13-0](/img/structure/B2955852.png)
8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a complex organic molecule that contains a spirocyclic structure. Spirocyclic compounds are a type of cyclic compound, or ring-shaped molecule, characterized by two rings sharing a single atom . The molecule also contains a pyridinylsulfonyl group, which suggests it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the spirocyclic structure and the pyridinylsulfonyl group. These groups can contribute to the 3D structural properties and inherent rigidity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and depend on the specific conditions and reagents used. The presence of the pyridinylsulfonyl group might make the compound reactive towards nucleophiles .Aplicaciones Científicas De Investigación
Inhibition of Permeability Transition Pores
This compound has been found to inhibit permeability transition pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism . This mechanism prevents Oligomycin A-Related Side Effects . This is particularly important in the context of ischemia reperfusion injury (IRI), where the c subunit of ATP synthase (Csub) has been identified as one of the PTP-forming proteins and as a target for cardioprotection .
Cardioprotection
The compound has been used in the development of innovative Csub-dependent PTP inhibitors . These inhibitors have been synthesized to protect against cardiac reperfusion injury .
Development of New Pharmacological Approaches
The compound has been chemically modified for proposed new pharmacological approaches against cardiac reperfusion injury . This has been achieved by taking advantage of its scaffold and through focused chemical improvements .
Understanding Protein Binding
The compound has been used to understand the relevance of the binding of 1,3,8-Triazaspiro [4.5]decane small molecules, as Oligomycin A derivatives . This provides insights into Csub interactions .
Acid Blocker
The compound has been used in the development of Vonoprazan, a competitive acid blocker . Vonoprazan inhibits acid secretion by competitively blocking the availability of potassium to hydrogen-potassium ATPase .
Drug Development
The compound is being developed by the Takeda Pharmaceutical Company . It is acid stable and rapidly absorbed fasting or fed, reaching Cmax by 1.5–2.0 hours .
Mecanismo De Acción
Target of Action
The primary target of 8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is the hydrogen-potassium ATPase . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid in the stomach. By inhibiting this enzyme, the compound can effectively reduce the production of stomach acid .
Mode of Action
8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane acts as a potassium-competitive acid blocker . It inhibits acid secretion by competitively blocking the availability of potassium to the hydrogen-potassium ATPase . This results in a decrease in the production of gastric acid, which can help in the treatment of conditions like gastric ulcers and gastroesophageal reflux disease .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the hydrogen-potassium ATPase, it disrupts the final step of acid production in the stomach. This leads to a decrease in gastric acidity, which can have downstream effects on the digestion and absorption of food, as well as on the gut microbiota .
Pharmacokinetics
8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is acid stable and is rapidly absorbed whether fasting or fed, reaching peak concentration (Cmax) by 1.5–2.0 hours . It dissociates slowly from its target, with a half-life of approximately 7.7 hours . Its high pKa (>9) promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps . The compound also inhibits CYP2B6 and CYP3A4/5, which extends the metabolism of coadministered drugs such as clarithromycin .
Result of Action
The primary result of the compound’s action is a reduction in gastric acid production . This can lead to the healing of gastric and duodenal ulcers, prevention of reflux esophagitis relapse, and secondary prevention of low-dose aspirin or nonsteroidal anti-inflammatory drug-induced gastric mucosal damage . It can also be used for first and second-line Helicobacter pylori eradication therapy .
Action Environment
The action, efficacy, and stability of 8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can be influenced by various environmental factors. For instance, interindividual variability in effect exists related to dose, sex, age, and CYP2C19 . No dosage adjustments are recommended for renal or liver disease . The compound is also more potent and longer acting than traditional proton pump inhibitors, overcoming many of their perceived weaknesses .
Direcciones Futuras
Propiedades
IUPAC Name |
8-pyridin-3-ylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c15-19(16,11-2-1-5-13-10-11)14-6-3-12(4-7-14)17-8-9-18-12/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGBTGUOJVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


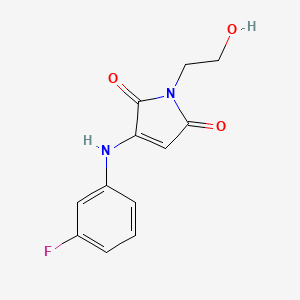
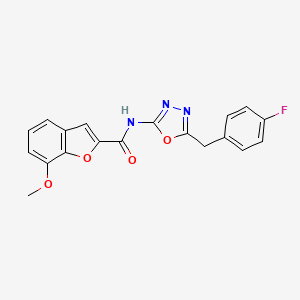
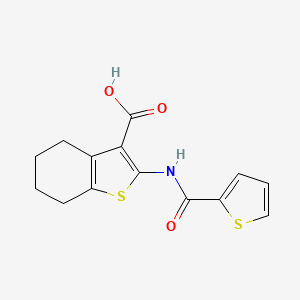
![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)

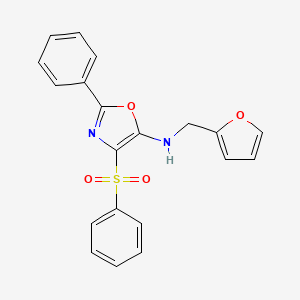

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)
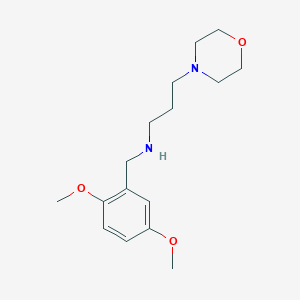
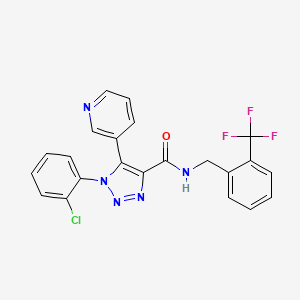
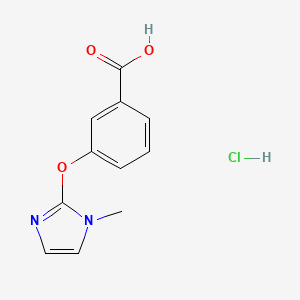
![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)